molecular formula C20H18N6O4 B12748821 Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- CAS No. 135790-33-9

Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-

Cat. No.: B12748821
CAS No.: 135790-33-9
M. Wt: 406.4 g/mol
InChI Key: KNEMHHUORMZKCQ-UHFFFAOYSA-N
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Description

Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is a complex organic compound that features a combination of acetamide, oxadiazole, and quinazolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the methoxyphenyl group. Subsequent steps would involve the formation of the quinazolinyl moiety and its attachment to the acetamide group. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities make it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. Research may focus on their efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, the compound may find applications in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives, oxadiazole-containing molecules, and quinazolinyl-based compounds. Examples might include:

  • Acetamide, N-(4-methoxyphenyl)-
  • 1,3,4-Oxadiazole-2-amine derivatives
  • Quinazolin-4-one derivatives

Uniqueness

What sets Acetamide, 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

CAS No.

135790-33-9

Molecular Formula

C20H18N6O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H18N6O4/c1-12-22-16-6-4-3-5-15(16)19(28)26(12)25-17(27)11-21-20-24-23-18(30-20)13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,24)(H,25,27)

InChI Key

KNEMHHUORMZKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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